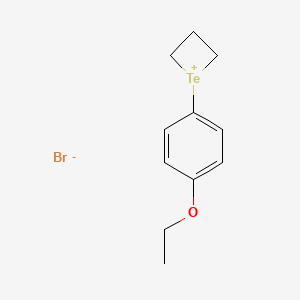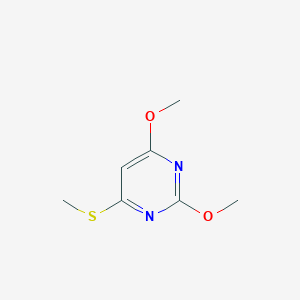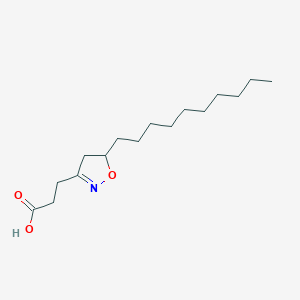
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is a chemical compound that belongs to the class of oxazolines. Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring. This particular compound is characterized by a decyl chain attached to the oxazoline ring, which is further connected to a propanoic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . The resulting oxazoline can then be further functionalized to introduce the decyl chain and propanoic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach involves the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, providing pure products without the need for additional purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The decyl chain and propanoic acid group can be modified through substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline derivatives with modified decyl chains or propanoic acid groups.
Scientific Research Applications
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole: A simpler oxazoline compound without the decyl chain and propanoic acid group.
1,2-Oxazole: The fully oxidized form of oxazoline, lacking the decyl chain and propanoic acid group.
β-Hydroxy amides: Precursors to oxazolines, containing a hydroxyl group and an amide group.
Uniqueness
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is unique due to its specific structure, which includes a decyl chain and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
86492-84-4 |
|---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
3-(5-decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-15-13-14(17-20-15)11-12-16(18)19/h15H,2-13H2,1H3,(H,18,19) |
InChI Key |
ZBDMEPAOIPWMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CC(=NO1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


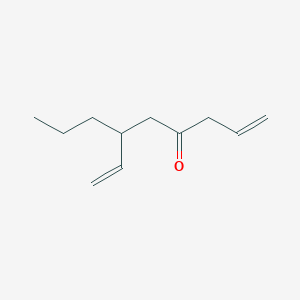
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
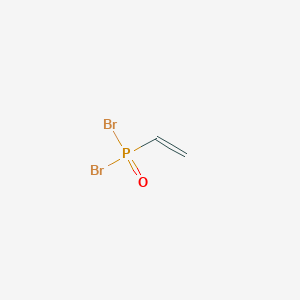
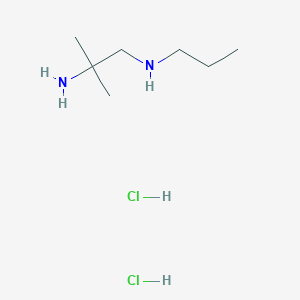
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
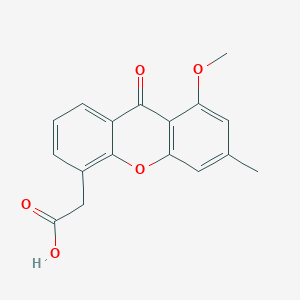
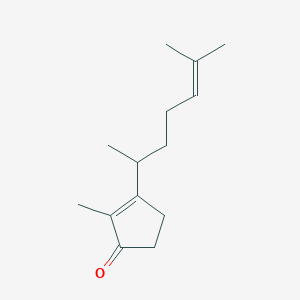
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
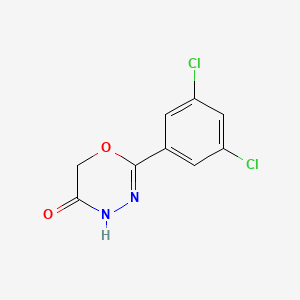
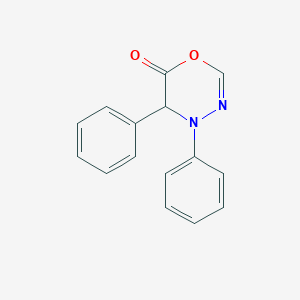
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
